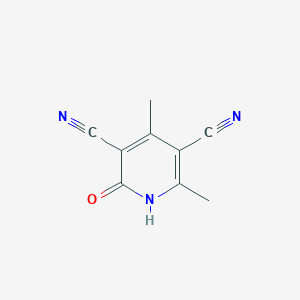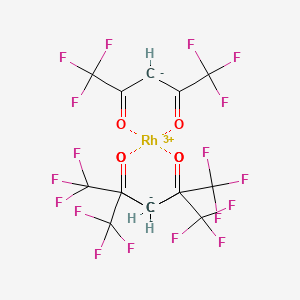
Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) is a coordination compound with the molecular formula C₁₅H₃F₁₈O₆Rh. It is known for its unique chemical properties and applications in various fields, including catalysis and materials science. The compound features a rhodium center coordinated to three 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato ligands, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) typically involves the reaction of rhodium(III) chloride with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of other diketones or phosphines as substituting ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction can produce lower oxidation state rhodium species.
Scientific Research Applications
Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.
Materials Science: The compound is employed in the preparation of thin films and coatings due to its volatility and stability.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) involves coordination to substrates through the rhodium center. The 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato ligands stabilize the rhodium center and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in organic synthesis or interactions with biological molecules.
Comparison with Similar Compounds
- Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)yttrium(III)
- Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)molybdenum(III)
- Tris(1,1,1,3,3,3-hexafluoro-2-propyl)phosphate
Comparison: Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) is unique due to the presence of the rhodium center, which imparts distinct catalytic properties compared to similar compounds with different metal centers. For example, the yttrium and molybdenum analogs have different reactivities and applications, highlighting the versatility and specificity of the rhodium compound in various chemical processes.
Properties
CAS No. |
14038-71-2 |
|---|---|
Molecular Formula |
C15H3F18O6Rh |
Molecular Weight |
724.06 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;rhodium(3+) |
InChI |
InChI=1S/3C5HF6O2.Rh/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
InChI Key |
MNMROCVCJWFKCY-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


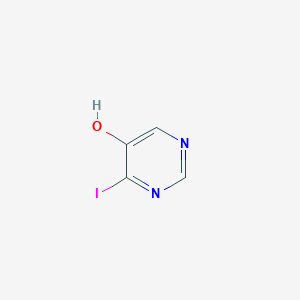
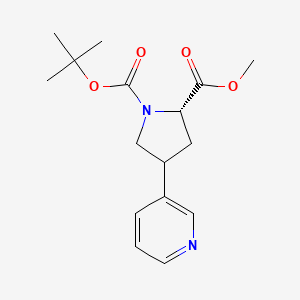
![7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092997.png)
![5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B13093018.png)
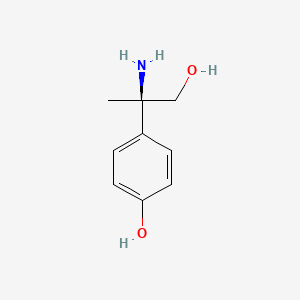
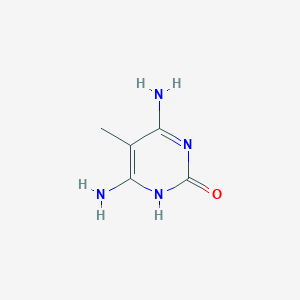
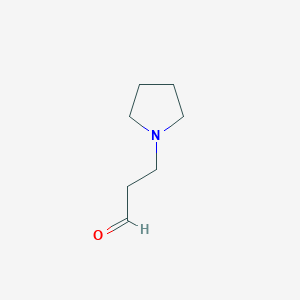
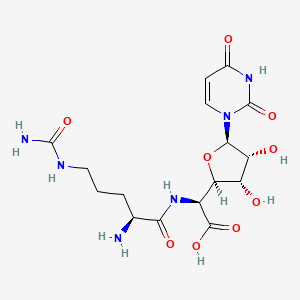
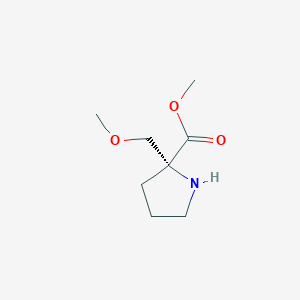
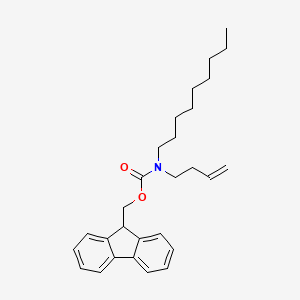
![3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13093040.png)

![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride](/img/structure/B13093059.png)
